molecular formula C18H12N4 B4290739 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile CAS No. 78563-59-4

2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B4290739
CAS No.: 78563-59-4
M. Wt: 284.3 g/mol
InChI Key: XQCNSHRRDWZUFO-UHFFFAOYSA-N
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Description

2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two phenyl groups and two nitrile groups attached to the pyrrole ring, along with an amino group at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitrile groups and an amino group in the pyrrole ring makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-amino-1,5-diphenylpyrrole-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4/c19-11-15-16(12-20)18(21)22(14-9-5-2-6-10-14)17(15)13-7-3-1-4-8-13/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCNSHRRDWZUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(N2C3=CC=CC=C3)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327744
Record name NSC681767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78563-59-4
Record name NSC681767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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